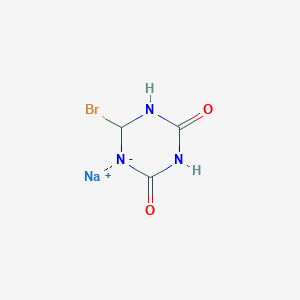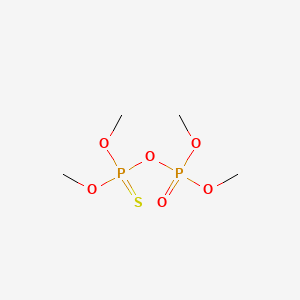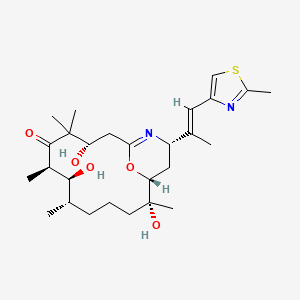
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is a chemical compound with the molecular formula C3H3BrN3NaO3. It is commonly used as a brominating agent in various chemical reactions. The compound is known for its high reactivity and effectiveness in introducing bromine atoms into organic molecules.
Applications De Recherche Scientifique
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a brominating agent to introduce bromine atoms into organic molecules, which is essential for the synthesis of various compounds. In biology, it is used to study the effects of bromination on biological molecules and to develop new brominated drugs. In medicine, the compound is used in the synthesis of brominated pharmaceuticals, which have shown promise in treating various diseases. In industry, it is used in the production of brominated flame retardants and other specialty chemicals.
Mécanisme D'action
Target of Action
N-Bromoisocyanuric acid monosodium salt primarily targets aromatic amino acids such as phenylalanine, tyrosine, and glycine . These amino acids play crucial roles in protein synthesis and function as precursors for various bioactive compounds.
Mode of Action
The compound interacts with its targets through a process known as bromination . This is an electrophilic aromatic substitution reaction where a bromine atom from the N-Bromoisocyanuric acid monosodium salt is added to the aromatic ring of the amino acids .
Result of Action
The bromination of aromatic amino acids results in the formation of mono-brominated products . For instance, bromination of phenylalanine yields ortho- and para-substituted products, while bromination of glycine results in meta-bromophenylglycine as the main product .
Action Environment
The action of N-Bromoisocyanuric acid monosodium salt is influenced by environmental factors such as temperature and pH. For example, the bromination reaction is conducted in 60% aqueous H2SO4 at 0°C . Additionally, the compound’s action, efficacy, and stability could be affected by storage conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione can be synthesized through the bromination of isocyanuric acid in the presence of sodium hydroxide. The reaction typically involves the use of bromine as the brominating agent and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
C3H3N3O3+Br2+NaOH→C3H3BrN3NaO3+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione primarily undergoes bromination reactions, where it acts as a source of bromine. It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions: The compound is commonly used in the presence of strong acids or bases to facilitate the bromination process. For example, it can be used with sulfuric acid or hydrochloric acid to achieve the desired bromination. The reaction conditions typically involve low temperatures to control the reactivity and selectivity of the bromination process.
Major Products Formed: The major products formed from the reactions involving this compound are brominated organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione is unique in its high reactivity and effectiveness as a brominating agent. Similar compounds include N-Chlorosuccinimide and N-Bromosuccinimide, which are also used as halogenating agents. this compound is preferred in certain applications due to its higher reactivity and selectivity.
List of Similar Compounds:- N-Chlorosuccinimide
- N-Bromosuccinimide
- N-Iodosuccinimide
- N-Chlorophthalimide
- N-Bromophthalimide
Propriétés
IUPAC Name |
sodium;6-bromo-1,3-diaza-5-azanidacyclohexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2.Na/c4-1-5-2(8)7-3(9)6-1;/h1H,(H3,5,6,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDCCVEWNITLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(NC(=O)NC(=O)[N-]1)Br.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743116 |
Source


|
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164918-61-0 |
Source


|
| Record name | Sodium 2-bromo-4,6-dioxo-1,3,5-triazinan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






